molecular formula C22H18FNO4 B10834966 N-(1,3-benzodioxol-4-ylmethyl)-2-(18F)fluoranyl-N-(2-phenoxyphenyl)acetamide

N-(1,3-benzodioxol-4-ylmethyl)-2-(18F)fluoranyl-N-(2-phenoxyphenyl)acetamide

Cat. No.: B10834966
M. Wt: 378.4 g/mol
InChI Key: JHMUPOREYLLSRB-VNRZBHCFSA-N
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Preparation Methods

The synthesis of PMID27607364-Compound-64 involves several steps:

    Dissolution: Dissolve 5-amino-6-methyl benzimidazolone in water and hydrogen chloride.

    Diazotization: Cool the solution to -5 to 3°C and diazotize using a sodium nitrite solution to prepare a diazonium salt solution.

    Buffer Solution Preparation: Dissolve barbituric acid in an aqueous solution containing sodium carbonate and sodium hydroxide, then add aluminum potassium sulfate dodecahydrate and OP-10 to obtain a buffer solution.

    Coupling Reaction: Cool the buffer solution to 15-25°C, then slowly add the diazonium salt solution for the coupling reaction. Heat and preserve the mixture for 1-3 hours, filter, heat again, and filter to obtain a semi-finished product.

    Final Processing: Add an organic solvent to the semi-finished product, pulp, filter, wash, and dry to obtain the finished compound.

Chemical Reactions Analysis

PMID27607364-Compound-64 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Cycloaddition: This reaction involves the formation of a ring by the addition of two or more unsaturated molecules.

Scientific Research Applications

PMID27607364-Compound-64 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the function of ubiquitin-specific protease 5 and its role in protein degradation.

    Biology: Helps in understanding the biological processes involving ubiquitination and deubiquitination.

    Medicine: Potential therapeutic applications in treating diseases related to protein aggregation, such as neurodegenerative disorders.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

PMID27607364-Compound-64 exerts its effects by binding to the zinc finger ubiquitin-binding domain of ubiquitin-specific protease 5. This binding inhibits the enzyme’s ability to catalyze the cleavage of di-ubiquitin substrates, thereby preventing the degradation of ubiquitinated proteins. The molecular targets involved include the zinc finger ubiquitin-binding domain and the di-ubiquitin substrates .

Comparison with Similar Compounds

PMID27607364-Compound-64 is unique due to its high selectivity for ubiquitin-specific protease 5. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity and binding affinities for different ubiquitin-specific proteases.

Properties

Molecular Formula

C22H18FNO4

Molecular Weight

378.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-2-(18F)fluoranyl-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C22H18FNO4/c23-13-21(25)24(14-16-7-6-12-20-22(16)27-15-26-20)18-10-4-5-11-19(18)28-17-8-2-1-3-9-17/h1-12H,13-15H2/i23-1

InChI Key

JHMUPOREYLLSRB-VNRZBHCFSA-N

Isomeric SMILES

C1OC2=CC=CC(=C2O1)CN(C3=CC=CC=C3OC4=CC=CC=C4)C(=O)C[18F]

Canonical SMILES

C1OC2=CC=CC(=C2O1)CN(C3=CC=CC=C3OC4=CC=CC=C4)C(=O)CF

Origin of Product

United States

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